![molecular formula C13H18N2O2 B1627818 2-(4-Phenylpiperazin-1-YL)propanoic acid CAS No. 856929-62-9](/img/structure/B1627818.png)
2-(4-Phenylpiperazin-1-YL)propanoic acid
Overview
Description
2-(4-Phenylpiperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C13H18N2O2 . It is also known as 1-Piperazineacetic acid, α-methyl-4-phenyl . It’s a derivative of propanoic acid, which is an antimicrobial food additive .
Synthesis Analysis
The synthesis of 2-(4-Phenylpiperazin-1-yl)propanoic acid and its derivatives has been reported in several studies. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study reported the design, molecular docking, and synthesis of six derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole .Molecular Structure Analysis
The molecular structure of 2-(4-Phenylpiperazin-1-yl)propanoic acid can be represented by the InChI code: 1S/C13H18N2O2.ClH/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;/h1-5H,6-11H2,(H,16,17);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Phenylpiperazin-1-yl)propanoic acid include a molecular weight of 234.29 . The compound is expected to be a powder at room temperature .Scientific Research Applications
PPARγ Agonists and Solubility Improvement
Compounds structurally related to 2-(4-Phenylpiperazin-1-yl)propanoic acid have been explored as potent and selective PPARγ agonists. For instance, modifications of the phenyl alkyl ether moiety in related structures have resulted in improved aqueous solubility, which is crucial for drug development. Specifically, the introduction of a 4-pyridyl group and a 4-methylpiperazine led to analogs with increased solubility in pH 7.4 phosphate buffer and simulated gastric fluid, highlighting the potential of such modifications in enhancing drug properties (Collins et al., 1998).
Antimicrobial Activity
Novel derivatives containing the phenylpiperazine moiety have shown significant in vitro antimicrobial activity. For example, compounds synthesized through the reductive amination of chromen-2-one with various substituted aromatic aldehydes displayed considerable antibacterial and antifungal activity, demonstrating the potential of phenylpiperazine derivatives as antimicrobial agents (Mandala et al., 2013).
Synthesis and Application in Polymer Science
Phloretic acid, a related compound, has been utilized as a renewable building block for enhancing the reactivity towards benzoxazine ring formation, demonstrating an alternative to traditional phenolation methods. This approach paves the way towards the development of materials with applications ranging from coatings to composites, leveraging the sustainability of phloretic acid (Trejo-Machin et al., 2017).
Future Directions
properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11(13(16)17)14-7-9-15(10-8-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCRBNUDHIGGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589750 | |
Record name | 2-(4-Phenylpiperazin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylpiperazin-1-YL)propanoic acid | |
CAS RN |
856929-62-9 | |
Record name | 2-(4-Phenylpiperazin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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